An In-Depth Technical Guide to Methyl 4-[(1S)-1-hydroxyethyl]benzoate: Structure, Properties, and Applications
An In-Depth Technical Guide to Methyl 4-[(1S)-1-hydroxyethyl]benzoate: Structure, Properties, and Applications
Abstract
Methyl 4-[(1S)-1-hydroxyethyl]benzoate is a chiral aromatic compound of significant interest in synthetic organic chemistry and drug development. Its structure incorporates a methyl ester, an aromatic ring, and a stereodefined secondary alcohol, making it a versatile chiral building block, or synthon. The presence of the (S)-configured stereocenter is crucial, as biological systems often exhibit high stereoselectivity, where only one enantiomer of a chiral drug is active. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, analytical characterization, key applications, and safety protocols, intended for researchers and professionals in the chemical and pharmaceutical sciences.
Chemical Identity and Physicochemical Properties
The fundamental identity of a chemical compound is established by its structure and unique identifiers. Methyl 4-[(1S)-1-hydroxyethyl]benzoate is distinguished by its specific spatial arrangement at the chiral carbon.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | methyl 4-[(1S)-1-hydroxyethyl]benzoate | [1][2] |
| Synonyms | Methyl (S)-4-(1-hydroxyethyl)benzoate | [1][2] |
| CAS Number | 102681-71-0 | [1][2][3] |
| Molecular Formula | C₁₀H₁₂O₃ | [1][2][4][5] |
| Molecular Weight | 180.20 g/mol | [2][6] |
| SMILES | CC(=O)OC)O | [1][2] |
| InChI | InChI=1S/C10H12O3/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-7,11H,1-2H3/t7-/m0/s1 |[2] |
Caption: 2D Structure of Methyl 4-[(1S)-1-hydroxyethyl]benzoate.
The physicochemical properties dictate the compound's behavior in various solvents and environments, which is critical for designing reaction conditions and purification protocols.
Table 2: Physicochemical Properties
| Property | Value | Unit | Source |
|---|---|---|---|
| Melting Point | ~59.7 | °C | [7] |
| Boiling Point | ~281 | °C | [7] |
| logP (Octanol/Water) | 1.52 | [7] | |
| Water Solubility | 2.09e-2 - 2.56e-2 | mol/L | [7] |
| Density | ~1.15 | g/cm³ |[7] |
Note: Some physical properties are reported for the racemic mixture and serve as close approximations.
Synthesis and Stereochemical Control
The primary value of this molecule lies in its specific (S)-stereochemistry. Therefore, its synthesis must be stereocontrolled. The most common and efficient strategy is the asymmetric reduction of the prochiral ketone, methyl 4-acetylbenzoate.[8][9]
Causality of Method: A direct reduction of methyl 4-acetylbenzoate with a non-chiral reducing agent like sodium borohydride would yield a racemic mixture (a 50:50 mix of R and S enantiomers). To achieve a high enantiomeric excess (e.e.) of the desired (S)-enantiomer, a chiral influence is required. This is typically achieved through two main pathways:
-
Chiral Catalysis: Using a transition metal catalyst (e.g., Ruthenium) with a chiral ligand to facilitate transfer hydrogenation.
-
Biocatalysis: Employing enzymes (ketoreductases) or whole-cell systems that possess inherent stereoselectivity for the reduction.[9]
Caption: General workflow for the stereoselective synthesis.
Representative Synthetic Protocol
This protocol is a generalized representation. Specific catalysts, solvents, and temperatures will vary based on the chosen asymmetric method.
-
Reaction Setup: To a solution of methyl 4-acetylbenzoate in an appropriate solvent (e.g., isopropanol for transfer hydrogenation), add the chiral catalyst system under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reduction: Heat the reaction mixture to the optimal temperature and monitor its progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by adding water or a suitable buffer.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the pure (S)-enantiomer.
-
Validation: The final product's identity, purity, and enantiomeric excess must be confirmed via the analytical methods described in the next section.
Analytical Characterization and Quality Control
Confirming the structure, purity, and stereochemical integrity of the final compound is a critical, self-validating step in any synthesis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals: a doublet for the secondary methyl group (CH₃), a quartet for the methine proton (CH-OH), distinct signals for the para-substituted aromatic protons, a singlet for the ester methyl group (OCH₃), and a broad singlet for the hydroxyl proton (OH).
-
¹³C NMR: Will confirm the presence of all 10 unique carbon atoms.
-
Chiral NMR: To confirm the absolute configuration, the alcohol can be derivatized with a chiral agent like Mosher's acid (MTPA) to form diastereomeric esters, which will exhibit distinguishable NMR signals, allowing for the determination of enantiomeric purity.[9]
-
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands: a broad peak around 3400 cm⁻¹ (O-H stretch), a sharp, strong peak around 1720 cm⁻¹ (C=O stretch of the ester), and peaks corresponding to aromatic C-H and C=C bonds.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) will show the molecular ion peak [M+H]⁺ or [M]⁺ corresponding to the molecular weight (180.20 g/mol ).
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold-standard technique for determining the enantiomeric excess (e.e.) of the product. Using a chiral stationary phase, the (S) and (R) enantiomers will have different retention times, allowing for their separation and quantification. An e.e. of >99% is often desired for pharmaceutical applications.
Applications in Research and Drug Development
Methyl 4-[(1S)-1-hydroxyethyl]benzoate is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its utility stems from its bifunctional nature.
-
Chiral Pool Synthesis: It serves as a source of (S)-chirality, which can be incorporated into more complex target molecules.
-
Functional Group Handles: The hydroxyl group can be further oxidized, alkylated, or used in coupling reactions. The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.[10] This dual functionality allows for divergent synthetic strategies from a single starting material.
-
Pharmaceutical Intermediates: The structural motif of a chiral alcohol on a benzene ring is present in numerous biologically active compounds. The availability of patents for this structure underscores its importance in proprietary drug discovery programs.[2][6]
Safety, Handling, and Storage
Adherence to safety protocols is paramount when working with any chemical reagent.
Table 3: GHS Hazard Information
| Hazard Code | Description | Pictogram | Signal Word |
|---|---|---|---|
| H315 | Causes skin irritation | GHS07 | Warning |
| H319 | Causes serious eye irritation | GHS07 | Warning |
| H335 | May cause respiratory irritation | GHS07 | Warning |
Handling Recommendations:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[11]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[11]
-
Avoid breathing dust, fumes, or vapors.[11]
-
Wash hands thoroughly after handling.[11]
-
Keep away from heat, sparks, and open flames.[11]
Storage:
-
Store in a cool, dry, and well-ventilated place.[11]
-
Keep the container tightly closed when not in use.[11]
-
Store away from strong oxidizing agents and strong bases.[11]
Conclusion
Methyl 4-[(1S)-1-hydroxyethyl]benzoate is a well-defined chiral building block with significant value in modern organic synthesis. Its utility is derived from the stereodefined secondary alcohol and the modifiable methyl ester group, which together provide a versatile platform for the construction of complex, enantiomerically pure molecules. A thorough understanding of its synthesis, characterization, and safe handling is essential for its effective application in research and development, particularly within the pharmaceutical industry.
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PubChem. Methyl 4-(1-hydroxyethyl)benzoate | C10H12O3 | CID 586417. [Link]
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